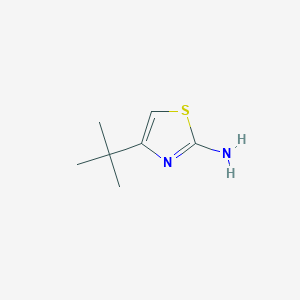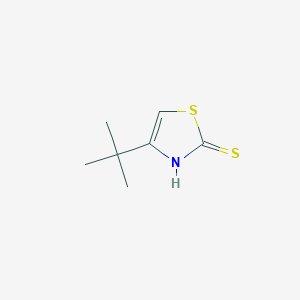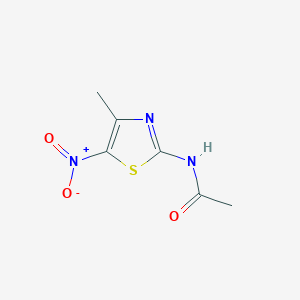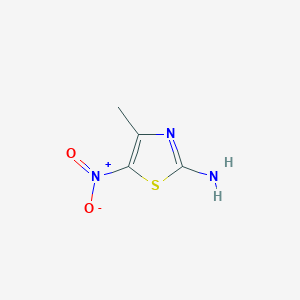
6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as Allopurinol, is a xanthine oxidase inhibitor that is commonly used to treat hyperuricemia and gout. However, this compound has also been studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.
Mecanismo De Acción
6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one works by inhibiting the enzyme xanthine oxidase, which is responsible for the production of uric acid. By reducing uric acid levels in the body, 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can prevent the formation of uric acid crystals that can lead to gout and other related conditions. Additionally, 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to have a number of biochemical and physiological effects. In addition to its role in reducing uric acid levels, 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to reduce inflammation and oxidative stress in various animal models. Additionally, 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to improve endothelial function and reduce blood pressure in patients with hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in lab experiments is its well-established mechanism of action and safety profile. Additionally, 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is relatively inexpensive and widely available. However, one limitation is that 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may not be effective in all experimental models, and its effects may be influenced by factors such as dosage and timing of administration.
Direcciones Futuras
There are a number of potential future directions for research on 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. One area of interest is its potential applications in cancer therapy, as 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to inhibit tumor growth and metastasis in animal models. Additionally, further research is needed to better understand the mechanisms underlying 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one's neuroprotective effects, and to determine whether it may be effective in treating conditions such as Alzheimer's disease and ischemic stroke. Finally, more research is needed to determine the optimal dosage and administration timing for 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in various experimental models.
Métodos De Síntesis
6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be synthesized through a multi-step process starting from 4,6-dichloropyrimidine. The first step involves the reaction of 4,6-dichloropyrimidine with potassium hydroxide and propylamine to form 6-propylamino-4,6-dichloropyrimidine. This intermediate is then reacted with thiourea in the presence of sodium hydroxide to yield 6-propylamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Finally, this compound is hydrolyzed with potassium hydroxide to produce 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
Aplicaciones Científicas De Investigación
6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been studied for its potential applications in various scientific research fields. One area of interest is cancer research, as 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to inhibit tumor growth and metastasis in animal models. Additionally, 6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and ischemic stroke.
Propiedades
Número CAS |
16837-09-5 |
|---|---|
Nombre del producto |
6-amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
Fórmula molecular |
C7H11N3OS |
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
6-amino-1-propyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C7H11N3OS/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12) |
Clave InChI |
SMHJPGXXWFYLLL-UHFFFAOYSA-N |
SMILES isomérico |
CCCN1C(=CC(=O)N=C1S)N |
SMILES |
CCCN1C(=CC(=O)NC1=S)N |
SMILES canónico |
CCCN1C(=CC(=O)NC1=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)






